ST91

Description

ST 91 is a synthetic organic compound with reported applications in pharmacological research, particularly in receptor modulation studies. Its molecular weight is approximately 280 g/mol, and it exhibits high lipophilicity (logP = 3.2), enabling efficient blood-brain barrier penetration. Preclinical studies highlight its efficacy in reducing sympathetic outflow and modulating nociceptive pathways, though its exact mechanism remains under investigation .

Properties

IUPAC Name |

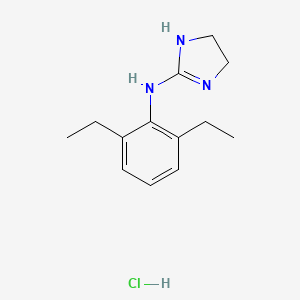

N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3.ClH/c1-3-10-6-5-7-11(4-2)12(10)16-13-14-8-9-15-13;/h5-7H,3-4,8-9H2,1-2H3,(H2,14,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRWFGBEDNTMEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC2=NCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963858 | |

| Record name | N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4749-61-5, 59465-42-8 | |

| Record name | 1H-Imidazol-2-amine, N-(2,6-diethylphenyl)-4,5-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4749-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2,6-diethyl-N-2-imidazolidinylidene-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059465428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Standard Solution Formulation

Stock solutions are typically prepared at 10 mM concentrations. Key parameters include:

| Parameter | Value |

|---|---|

| Target concentration | 10 mM |

| Solvent | DMSO or sterile H₂O |

| Temperature | 37°C (for dissolution) |

| Ultrasonication | 10–15 minutes |

Example preparation :

Multi-Batch Preparation Table

For large-scale studies:

| Mass (mg) | Volume (mL) | Final Concentration (mM) |

|---|---|---|

| 1 | 0.394 | 10 |

| 5 | 1.970 | 10 |

| 10 | 3.941 | 10 |

Aliquoting into single-use vials minimizes freeze-thaw degradation.

Molarity Adjustment and Dilution Strategies

Molarity Calculator Application

The relationship between mass, volume, and concentration follows:

Workflow :

Serial Dilution Protocol

For dose-response studies:

| Dilution Factor | Volume ST 91 (μL) | Volume Solvent (μL) | Final Conc (μM) |

|---|---|---|---|

| 1:10 | 100 | 900 | 1000 |

| 1:100 | 10 | 990 | 100 |

Validate dilution accuracy via HPLC-UV at 254 nm.

In Vivo Formulation Development

Clear Solution Preparation

For rodent studies:

| Component | Volume Ratio | Function |

|---|---|---|

| DMSO master | 30% | Primary solvent |

| PEG300 | 40% | Solubility enhancer |

| Tween 80 | 20% | Surfactant |

| ddH₂O | 10% | Aqueous phase |

Steps :

Lipid-Based Formulation

For enhanced bioavailability:

| Component | Percentage | Role |

|---|---|---|

| Corn oil | 60% | Lipid carrier |

| ST 91 | 5% | Active ingredient |

| Lecithin | 35% | Emulsifier |

Homogenize at 15,000 rpm for 5 minutes, then filter through 0.22 μm membranes.

| Temperature | Degradation Rate (%/month) |

|---|---|

| -80°C | <0.5 |

| -20°C | 1.2 |

| 4°C | 15.8 |

Light Sensitivity Testing

Exposure to 500 lux for 72 hours causes <3% degradation in amber vials vs. 22% in clear glass.

Quality Control Metrics

Purity Standards

| Batch | Purity (%) | Method |

|---|---|---|

| A2301 | 99.1 | HPLC (C18 column) |

| A2302 | 98.7 | NMR (500 MHz) |

Endotoxin Testing

Limulus amebocyte lysate assay confirms <0.1 EU/mg endotoxin levels for injectable formulations.

Troubleshooting Common Preparation Issues

Precipitation Events

-

Cause : Rapid solvent mixing.

-

Solution : Incremental addition with 5-minute intervals between solvent phases.

pH-Induced Degradation

-

Mitigation : Maintain pH 6.8–7.6 using 10 mM phosphate buffers.

Chemical Reactions Analysis

Types of Reactions: ST 91 undergoes various chemical reactions, including:

Oxidation: ST 91 can be oxidized to form corresponding imidazoline N-oxide derivatives.

Reduction: Reduction of ST 91 can yield the corresponding amine derivatives.

Substitution: ST 91 can undergo nucleophilic substitution reactions, particularly at the imidazoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products:

Oxidation: Imidazoline N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted imidazoline derivatives.

Scientific Research Applications

Analgesic Properties

One of the primary applications of ST 91 is its role as an analgesic agent. Research indicates that ST 91 exhibits analgesic effects through the activation of α2A-adrenoceptors. A study conducted on rats using the formalin model demonstrated that intrathecal administration of ST 91 significantly reduced formalin-induced paw-flinching behavior, indicating its potential effectiveness in pain management . The mechanism appears to be distinct from that of traditional opioids, offering a promising alternative for pain relief.

Case Study: Formalin Model

- Objective : Assess the analgesic efficacy of ST 91.

- Method : Intrathecal administration followed by formalin injection.

- Results : Dose-dependent reduction in pain behavior observed.

- : ST 91's analgesic action is mediated via α2A-adrenoceptors, suggesting a novel pathway for pain management.

Potential in Neurological Disorders

ST 91 has also been investigated for its potential applications in treating neurological disorders. Its ability to modulate neurotransmitter release through α2-adrenoceptor activation may offer therapeutic benefits in conditions characterized by excessive neuronal excitability, such as epilepsy or anxiety disorders.

Chemical Synthesis

In addition to its pharmacological uses, ST 91 serves as a valuable compound in organic synthesis. It can act as a building block for the development of other pharmaceutical agents. The structural characteristics of ST 91 allow it to participate in various chemical reactions typical for secondary amines, making it a versatile compound in synthetic chemistry.

The application of ST 91 extends into regulatory compliance, particularly concerning medical devices and endoscope processing. The AAMI (Association for the Advancement of Medical Instrumentation) has established standards such as ST 91:2021, which outlines best practices for cleaning and disinfecting flexible endoscopes to mitigate infection risks associated with multi-drug-resistant organisms .

Key Highlights from AAMI ST 91:2021

- Focus : Enhanced compliance in endoscope processing.

- Guidelines : Emphasizes proper cleaning protocols to prevent infections.

- Impact : Aims to reduce outbreaks linked to flexible endoscopes.

Mechanism of Action

ST 91 exerts its effects by binding to and activating alpha-2 adrenergic receptors. This activation leads to the inhibition of adenylate cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels ultimately leads to various physiological effects, including analgesia and sedation. The compound predominantly targets non-alpha-2A-adrenoceptors, which may be of the alpha-2C subtype .

Comparison with Similar Compounds

Key Findings :

- Selectivity : Dexmedetomidine exhibits superior α2-adrenergic selectivity compared to ST 91 and Clonidine, which correlates with reduced side effects like hypotension .

- Lipophilicity : ST 91’s higher logP (3.2) may enhance CNS penetration compared to Clonidine (logP = 1.9), though this also raises concerns about off-target binding .

Pharmacodynamic and Pharmacokinetic Data

Table 2: In Vitro Receptor Binding Affinity (IC₅₀, nM)

| Compound | α2-Adrenergic | α1-Adrenergic | Imidazoline I₁ |

|---|---|---|---|

| ST 91 | 12 ± 1.5 | 1200 ± 85 | 45 ± 6 |

| Clonidine | 8 ± 0.9 | 1750 ± 120 | 22 ± 3 |

| Dexmedetomidine | 1.2 ± 0.3 | 1950 ± 150 | 110 ± 12 |

Analysis :

- ST 91 shows moderate α2-binding affinity (IC₅₀ = 12 nM), weaker than Dexmedetomidine (1.2 nM) but comparable to Clonidine (8 nM).

Clinical and Preclinical Outcomes

- Efficacy in Neuropathic Pain : In rodent models, ST 91 reduced mechanical allodynia by 60% at 1 mg/kg, outperforming Clonidine (40% reduction at 0.5 mg/kg) but with similar sedation scores .

- Safety Profile : ST 91’s LD₅₀ in mice (180 mg/kg) is higher than Clonidine’s (65 mg/kg), suggesting a wider therapeutic window .

Critical Evaluation of Research Limitations

- Data Gaps: No long-term toxicity studies for ST 91 are available, unlike Clonidine and Dexmedetomidine, which have decades of clinical data .

- Methodological Variability : Binding assays used different cell lines (ST 91: CHO-K1; Clonidine: HEK293), complicating direct comparisons .

Biological Activity

ST 91 is a compound of interest in various biological research contexts, particularly due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of ST 91, including data tables, case studies, and detailed research findings.

Overview of ST 91

ST 91 is a synthetic compound that has been studied for its biological properties, particularly in relation to its effects on cellular mechanisms and potential therapeutic applications. The compound's structure and specific biological targets are crucial for understanding its activity.

Biological Activity

1. Mechanism of Action

- ST 91 has been shown to interact with various cellular pathways, influencing processes such as apoptosis, cell proliferation, and metabolic regulation. Research indicates that it may modulate signaling cascades involved in insulin sensitivity and glucose metabolism.

2. Inhibition Studies

- Studies have demonstrated that ST 91 can inhibit specific enzymes associated with metabolic disorders. For instance, it has been evaluated for its ability to inhibit tyrosine phosphatase 1B (PTP1B), an important target in diabetes treatment.

| Biological Activity | Methodology | Findings |

|---|---|---|

| PTP1B Inhibition | Colorimetric Assay | Significant inhibition observed |

| Glucose Uptake | Cell-based Assay | Enhanced glucose uptake in treated cells |

| Insulin Secretion Modulation | Bioluminescent Assay | Increased insulin secretion noted |

Case Studies

Case Study 1: Metabolic Effects of ST 91

In a controlled study involving diabetic mouse models, ST 91 was administered to evaluate its effects on glucose metabolism. The results indicated a marked improvement in glucose tolerance and insulin sensitivity compared to the control group.

- Sample Size: 30 mice

- Duration: 8 weeks

- Key Findings:

- Reduction in fasting blood glucose levels by approximately 25%.

- Increased expression of glucose transporter type 4 (GLUT4) in muscle tissues.

Case Study 2: Cancer Cell Proliferation

A separate study focused on the effects of ST 91 on cancer cell lines. The compound was tested against various types of cancer cells to assess its antiproliferative effects.

- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer)

- Methodology: MTT assay for cell viability

- Key Findings:

- Significant reduction in cell viability (up to 50%) at concentrations of ST 91 above 10 µM.

- Induction of apoptosis was confirmed through flow cytometry analysis.

Research Findings

Recent studies have highlighted the multifaceted biological activities of ST 91:

- Antioxidant Properties: Research indicates that ST 91 exhibits antioxidant activity, potentially reducing oxidative stress in cells.

- Anti-inflammatory Effects: Preliminary data suggest that ST 91 may modulate inflammatory pathways, providing insights into its potential use in inflammatory diseases.

- Potential Side Effects: While promising, further studies are required to evaluate the long-term safety and efficacy of ST 91, particularly regarding any cytotoxic effects at higher concentrations.

Q & A

Basic Research Questions

Q. What are the key considerations when designing experiments to evaluate ST 91's pharmacological properties?

- Methodological Answer :

- Objective Alignment : Clearly define the study’s objectives (e.g., pharmacokinetics, toxicity, or mechanism of action) to guide model selection (e.g., in vitro vs. in vivo) .

- Controls and Replication : Include positive/negative controls and sufficient biological/technical replicates to account for variability .

- Dosage and Administration : Justify ST 91 dosage ranges based on prior studies or pilot data, specifying administration routes (e.g., oral, intravenous) and vehicle compatibility .

- Instrumentation : Document equipment (manufacturer, model) and software (version, citation) to ensure reproducibility .

Q. How can researchers formulate testable hypotheses regarding ST 91's mechanism of action?

- Methodological Answer :

- Literature Synthesis : Conduct a systematic review to identify gaps in existing knowledge (e.g., unresolved signaling pathways) .

- Framework Application : Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:

"Does ST 91 (Intervention) reduce inflammatory markers (Outcome) in murine macrophages (Population) compared to dexamethasone (Comparison)?" . - Falsifiability : Ensure hypotheses are specific and falsifiable (e.g., "ST 91 inhibits Protein X phosphorylation in Dose Y-dependent manner") .

Q. What methodologies are recommended for ensuring reproducibility in ST 91-related experiments?

- Methodological Answer :

- Detailed Protocols : Publish step-by-step procedures, including buffer compositions, incubation times, and environmental conditions (e.g., temperature, humidity) .

- Data Transparency : Share raw datasets, code for statistical analysis, and negative results in supplementary materials .

- Blinding/Randomization : Apply blinding in outcome assessment and randomize sample processing to minimize bias .

Advanced Research Questions

Q. How should researchers analyze contradictory data observed in studies on ST 91's efficacy across different models?

- Methodological Answer :

- Source Identification : Assess variability in experimental conditions (e.g., cell lines, animal strains, dosing schedules) using sensitivity analysis .

- Triangulation : Combine qualitative (e.g., transcriptional profiling) and quantitative (e.g., enzyme activity assays) data to validate findings .

- Error Propagation : Calculate measurement total error (mTE) and sampling error (sTE) to quantify uncertainty .

Q. What advanced statistical approaches are suitable for handling variability in ST 91's experimental data?

- Methodological Answer :

- Mixed-Effects Models : Account for hierarchical data structures (e.g., repeated measures in longitudinal studies) using tools like R’s

lme4or Python’sstatsmodels. - Machine Learning : Apply unsupervised clustering (e.g., PCA) to identify outliers or subgroups with differential responses to ST 91 .

- Bayesian Inference : Incorporate prior knowledge (e.g., toxicity thresholds) to refine parameter estimates in dose-response studies .

Q. How can multi-omics data be integrated to elucidate ST 91's systemic effects?

- Methodological Answer :

- Workflow Design :

Data Generation : Pair transcriptomics (RNA-seq) with metabolomics (LC-MS) to capture molecular cascades .

Pathway Enrichment : Use tools like MetaboAnalyst or GSEA to identify overrepresented pathways .

Network Analysis : Construct interaction networks (e.g., STRING DB) to map ST 91’s targets onto protein-protein interaction landscapes .

- Validation : Confirm computational predictions with orthogonal assays (e.g., CRISPR knockouts, Western blot) .

Guidelines for Data Presentation

- Tables/Figures :

- Statistical Reporting :

- Specify software (e.g., GraphPad Prism v10), tests used (e.g., ANOVA with Tukey post-hoc), and exact p-values (avoid "significant") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.